

# "N-Methyl-1-phenylpropan-1-amine hydrochloride chemical structure and properties"

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** *N*-Methyl-1-phenylpropan-1-amine hydrochloride

**Cat. No.:** B593788

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## An In-depth Technical Guide to N-Methyl-1-phenylpropan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**N-Methyl-1-phenylpropan-1-amine hydrochloride** is a substituted phenethylamine derivative with a structural resemblance to known central nervous system stimulants. Classified as a benzylamine, this compound is primarily utilized as an analytical reference standard in forensic and research settings.<sup>[1][2]</sup> Its mechanism of action is understood to involve the modulation of monoamine neurotransmitter systems, specifically by interacting with dopamine, norepinephrine, and serotonin transporters. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, analytical protocols, and known pharmacological characteristics, serving as a technical resource for the scientific community.

### Chemical Structure and Properties

**N-Methyl-1-phenylpropan-1-amine hydrochloride** is the hydrochloride salt of the parent compound, N-Methyl-1-phenylpropan-1-amine. The presence of the hydrochloride salt enhances the compound's stability and solubility in polar solvents.

## Chemical Structure

The chemical structure of **N-Methyl-1-phenylpropan-1-amine hydrochloride** is characterized by a phenyl group and a methylamino group attached to the first carbon of a propane chain.

Chemical Identifiers:

- IUPAC Name: N-methyl-1-phenylpropan-1-amine;hydrochloride[3]
- CAS Number: 76605-79-3[1][3]
- Molecular Formula: C<sub>10</sub>H<sub>16</sub>ClN[1][3]
- Molecular Weight: 185.69 g/mol [3]
- Canonical SMILES: CCC(C1=CC=CC=C1)NC.Cl[3]
- InChI Key: HUNCXRPUXAZUEN-UHFFFAOYSA-N[1][3]

## Physicochemical Properties

The physicochemical properties of **N-Methyl-1-phenylpropan-1-amine hydrochloride** are summarized in the table below. It is a crystalline solid and exhibits solubility in various organic solvents.[1] The physiological and toxicological properties of this compound are largely not yet fully characterized.[1]

Property	Value	Source
Molecular Formula	$C_{10}H_{16}ClN$	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	185.7 g/mol (as HCl salt), 149.23 g/mol (free base)	<a href="#">[1]</a> <a href="#">[4]</a>
Physical Form	Crystalline solid	<a href="#">[1]</a>
Solubility	DMF: 3 mg/ml, DMSO: 5 mg/ml, Ethanol: 20 mg/ml, PBS (pH 7.2): 5 mg/ml	<a href="#">[1]</a>
Storage Temperature	-20°C	<a href="#">[1]</a>
Stability	≥ 5 years (under specified storage conditions)	<a href="#">[1]</a>

## Synthesis and Characterization

The primary synthetic route to N-Methyl-1-phenylpropan-1-amine is through the reductive amination of a suitable ketone precursor.

## Synthesis Protocol: Reductive Amination

A general method for the synthesis involves the reaction of propiophenone with methylamine in the presence of a reducing agent.[\[5\]](#)

Reaction Scheme:

Experimental Protocol (General):

- **Imine Formation:** To a solution of propiophenone (1.0 equivalent) in an anhydrous solvent such as methanol or dichloromethane (DCM) at 0°C, add methylamine (3-10 equivalents). The reaction mixture is stirred for 15 minutes to facilitate the formation of the corresponding imine.[\[6\]](#)
- **Reduction:** Sodium triacetoxyborohydride (2.0 equivalents) is added portion-wise to the reaction mixture. The mixture is then allowed to warm to room temperature and stirred for 3 hours.[\[6\]](#)

- Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous phase is extracted multiple times with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.[6]
- Purification and Salt Formation: The crude product is purified by flash chromatography. To form the hydrochloride salt, the purified free base is dissolved in a suitable solvent and treated with hydrochloric acid. The resulting salt is then isolated, for instance, by crystallization.

## Analytical Characterization

The identity and purity of **N-Methyl-1-phenylpropan-1-amine hydrochloride** are typically confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

A common method for the analysis of this compound involves GC-MS. The following is a representative protocol:

- Instrumentation: Agilent GC-MS system or equivalent.
- Column: HP-1MS (100% dimethylpolysiloxane), 30 m length, 0.25 mm internal diameter, 0.25  $\mu$ m film thickness.
- Carrier Gas: Helium at a flow rate of 1.2 ml/min.
- Injector: 280°C, split mode (e.g., 1:50).
- Oven Program: Initial temperature of 170°C for 1 minute, followed by a ramp to a higher temperature.
- MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 50-550.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While a complete, published spectrum for **N-Methyl-1-phenylpropan-1-amine hydrochloride** is not readily available, the expected signals in  $^1\text{H}$  NMR would include characteristic peaks for the aromatic protons, the methine proton, the methylene protons of the ethyl group, and the N-

methyl protons.[7] For related compounds, the N-methyl group typically appears as a singlet around 2.2–2.4 ppm, and the aromatic protons are observed in the range of 7.2–7.5 ppm.[7]

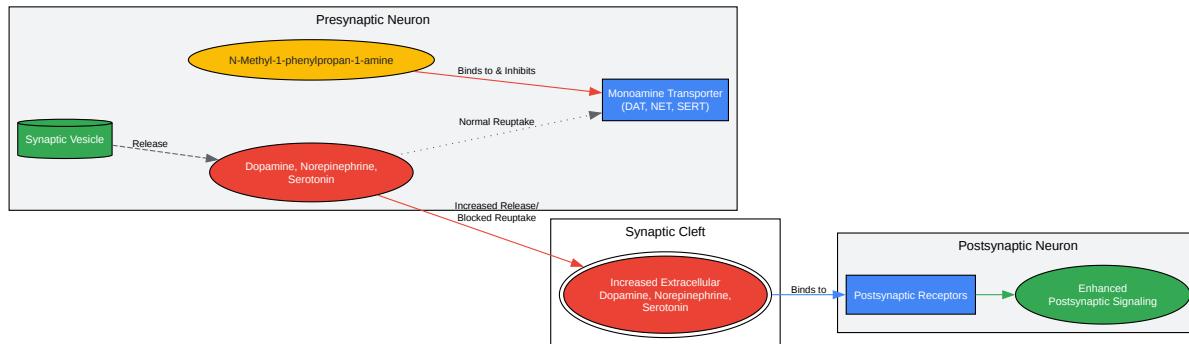
## Pharmacological Profile

**N-Methyl-1-phenylpropan-1-amine hydrochloride** is known to be a central nervous system stimulant.[2][8] Its primary mechanism of action involves the modulation of monoamine neurotransmitter systems.

## Mechanism of Action: Interaction with Monoamine Transporters

The compound acts by binding to and inhibiting the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2] This inhibition of reuptake leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling.[2] It is also suggested to increase the release of these neurotransmitters.[2][8]

Signaling Pathway Diagram:



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**Fig. 1:** Mechanism of Action of N-Methyl-1-phenylpropan-1-amine at the Synapse.

## Pharmacological Effects

The pharmacological effects of N-Methyl-1-phenylpropan-1-amine are consistent with those of other central nervous system stimulants and include increased energy, alertness, and cognitive function.<sup>[8]</sup> It may also act as an appetite suppressant.<sup>[8]</sup> Due to its mechanism of action, there is a potential for abuse and dependency, similar to other amphetamine-like substances.<sup>[8]</sup>

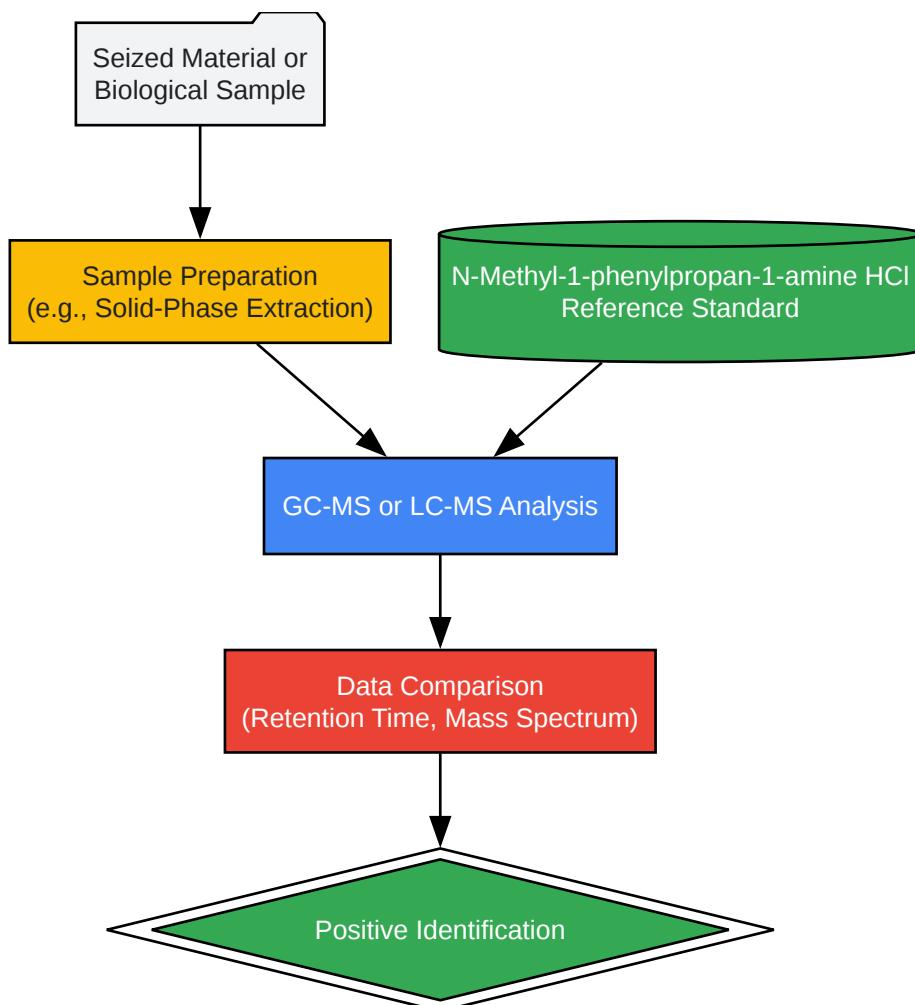
## Applications in Research

**N-Methyl-1-phenylpropan-1-amine hydrochloride** serves as a crucial tool in several areas of scientific research.

## Analytical Reference Standard

The primary application of this compound is as an analytical reference standard in forensic analysis and drug testing.[1][2] Its well-defined chemical properties make it suitable for the calibration of analytical instrumentation and for the positive identification of the substance in seized materials or biological samples.

Experimental Workflow for Forensic Analysis:



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**Fig. 2:** General workflow for the forensic identification of the compound.

## Pharmaceutical and Pharmacological Research

In a research context, **N-Methyl-1-phenylpropan-1-amine hydrochloride** can be used to study the structure-activity relationships of phenethylamine derivatives and their interactions with monoamine transporters.[2] It can also serve as a starting point for the development of

novel compounds with potential therapeutic applications, for example, in the treatment of ADHD or narcolepsy, although this would require significant modification to enhance safety and efficacy.[2][8]

## Safety and Handling

### Hazard Identification

The free base form of N-Methyl-1-phenylpropan-1-amine is classified as causing serious eye irritation and may cause skin irritation.[4]

- GHS Pictogram: GHS07 (Exclamation Mark)
- Signal Word: Warning
- Hazard Statements: H319 (Causes serious eye irritation)[4]
- Precautionary Statements: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. )[4]

## Handling and Storage Recommendations

Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area. For long-term storage, it should be kept at -20°C in a tightly sealed container.[1]

## Conclusion

**N-Methyl-1-phenylpropan-1-amine hydrochloride** is a valuable research tool for the scientific community, particularly in the fields of forensic science, analytical chemistry, and pharmacology. Its well-defined chemical structure and properties make it an ideal analytical standard. While its pharmacological profile as a monoamine transporter inhibitor is understood in general terms, further research is needed to fully elucidate its specific binding affinities, *in vivo* effects, and toxicological profile. This guide provides a foundational understanding of this compound to support its safe and effective use in a research setting.

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- To cite this document: BenchChem. ["N-Methyl-1-phenylpropan-1-amine hydrochloride chemical structure and properties"]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b593788#n-methyl-1-phenylpropan-1-amine-hydrochloride-chemical-structure-and-properties>]

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